C1=CC(=CC=C1C(F)(F)F)N=C(N)N=C(N)N.Cl
. This indicates that the compound consists of a phenyl ring (C6H4) with a trifluoromethyl group (CF3) and a biguanide group (HNC(NH)NHC(NH)NH2), along with a hydrochloride ion (Cl^-) . The synthesis of 4-(trifluoromethyl)phenylbiguanide hydrochloride typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high purity levels.
The molecular structure of 4-(trifluoromethyl)phenylbiguanide hydrochloride can be described as follows:
4-(Trifluoromethyl)phenylbiguanide hydrochloride can participate in various chemical reactions:
These reactions are crucial for developing new derivatives with enhanced properties or activities.
The mechanism of action for 4-(trifluoromethyl)phenylbiguanide hydrochloride involves its interaction with specific biological targets:
The physical and chemical properties of 4-(trifluoromethyl)phenylbiguanide hydrochloride include:
4-(Trifluoromethyl)phenylbiguanide hydrochloride has several significant applications:
The systematic IUPAC name for this compound is 1-(diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine hydrochloride, representing its precise molecular architecture. Its structural formula is C₉H₁₁ClF₃N₅, consisting of a phenyl ring para-substituted with a trifluoromethyl group (-CF₃) linked to a biguanide moiety, which is protonated as a hydrochloride salt [1] [6]. The hydrochloride salt form enhances the compound’s stability and aqueous solubility, facilitating its utility in biological and chemical applications [1]. The structural features include:
Table 1: Structural and Physicochemical Properties [2] [4] [6]
Property | Value |
---|---|
Molecular Weight | 281.67 g/mol |
Melting Point | 209–213°C (lit.) |
Partition Coefficient (LogP) | 2.90 |
Polar Surface Area (PSA) | 97.78 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 4 |
This compound is recognized by multiple synonyms across chemical databases and commercial catalogs, reflecting its diverse research applications. The most prevalent synonym is 4-(Trifluoromethyl)phenylbiguanide hydrochloride. Other documented aliases include Buttpark 24\01-88, 1-(4-Trifluoromethyl)phenylbiguanide HCl, and N-[4-(Trifluoromethyl)phenyl]imidodicarbonimidic diamide hydrochloride (1:1) [1] [6]. Its standardized identifier is CAS Registry Number 18960-29-7, essential for unambiguous indexing in chemical inventories and regulatory documentation [3] [6]. Additional registry numbers include:
Table 2: Common Synonyms and Identifiers [1] [3] [6]
Synonym | Source |
---|---|
4-(Trifluoromethyl)phenylbiguanide hydrochloride | CymitQuimica, BLD Pharm |
1-[amino(anilino)methylidene]-2-(trifluoromethyl)guanidine hydrochloride | ChemicalBook |
N-[4-(Trifluoromethyl)phenyl]imidodicarbonimidic diamide hydrochloride | Sigma-Aldrich |
1-(Diaminomethylidene)-2-[4-(trifluoromethyl)phenyl]guanidine hydrochloride | VulcanChem |
The compound emerged from systematic investigations into biguanide derivatives during the late 20th century, coinciding with heightened interest in fluorinated pharmaceuticals. While exact discovery timelines remain undisclosed in public literature, its CAS registration (18960-29-7) suggests development circa the 1980s. The strategic incorporation of the trifluoromethyl group aligned with medicinal chemistry paradigms exploring fluorine’s role in enhancing drug-like properties [8]. This period witnessed seminal work on fluorinated analogs of established pharmacophores, aiming to improve metabolic stability, membrane permeability, and target affinity. The biguanide scaffold was selected due to its established role in antimicrobial and metabolic modulators (e.g., chlorhexidine and metformin), with the -CF₃ substitution designed to amplify these effects through increased lipophilicity and steric parameters [2] [8]. Early synthetic routes likely adapted classical biguanide cyclization methods, later refined to incorporate regioselective trifluoromethylation—a process benefiting from emerging reagents like trifluoromethyl-copper complexes [8].
Pharmacological Significance
The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive pathogens. When complexed with iridium(III), it demonstrates potent bactericidal effects, with minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus [2]. This efficacy stems from:
Beyond antimicrobial applications, it serves as a model compound for studying AMP-activated protein kinase (AMPK) activation, a mechanism shared with antidiabetic biguanides like metformin. The trifluoromethyl group may augment tissue-specific targeting due to its hydrophobic volume and potential halogen-bonding interactions with biological targets [2] [8].
Table 3: Antimicrobial Activity Profile [2]
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.125–1 | 0.25–2 |
Escherichia coli | 4–8 | 8–16 |
Acinetobacter baumannii | 4 | 8 |
Synthetic and Industrial Utility
In organic synthesis, this compound acts as a versatile building block for nitrogen-containing heterocycles and fluorinated pharmacophores. Its biguanide group participates in cyclocondensation reactions with diketones or ketoacids, enabling access to triazine and pyrimidine derivatives [6] [8]. The -CF₃ group’s stability under acidic conditions permits its use in multistep syntheses where conventional hydroxyl/methoxy groups might prove labile. Industrially, patented formulations leverage its stability and bioactivity for disinfectant applications, particularly in surface sanitizers and medical device sterilants [2] [6]. Comparative studies highlight its superiority over non-fluorinated analogs:
Role in Fluorinated Compound Research
As a representative trifluoromethylated biguanide, this compound exemplifies strategic fluorine integration in bioactive molecules. The -CF₃ group:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7